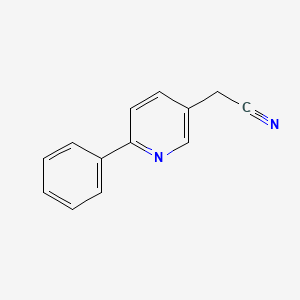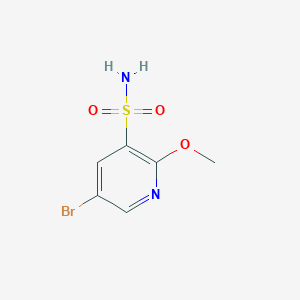
5-Bromo-2-methoxypyridine-3-sulfonamide
Vue d'ensemble
Description
“5-Bromo-2-methoxypyridine-3-sulfonamide” is an organic compound with a molecular formula of C₆H₇BrN₂O₃S. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxypyridine-3-sulfonamide” involves various scientific research applications. For instance, it has been used in the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxypyridine-3-sulfonamide” is represented by the InChI code: 1S/C6H7BrN2O3S/c1-12-6-5 (13 (8,10)11)2-4 (7)3-9-6/h2-3H,1H3, (H2,8,10,11) .
Chemical Reactions Analysis
“5-Bromo-2-methoxypyridine-3-sulfonamide” has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in laboratory experiments. It has been used in a novel synthetic approach to anti-HIV active integrase inhibitors .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.1 g/mol . It is a powder at room temperature .
Applications De Recherche Scientifique
1. CCR4 Receptor Antagonists Development
The compound N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. It played a crucial role in the development of two bioavailable CCR4 receptor antagonist candidate drugs, AZD-2098 and AZD-1678 (Kindon et al., 2017).
2. Photodynamic Therapy in Cancer Treatment
A derivative of 5-Bromo-2-methoxypyridine-3-sulfonamide was used in synthesizing zinc phthalocyanine, a potent photosensitizer with high singlet oxygen quantum yield. This compound shows potential in Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Antimicrobial Activity
Sulfonamide-derived compounds, including 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate, were synthesized and showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
4. Anticonvulsant Activity
A series of 4-thiazolidinones bearing a sulfonamide group derived from 5-Bromo-2-methoxypyridine-3-sulfonamide were tested for their anticonvulsant activity. Compounds exhibited significant activity against animal models, with some showing promising results as leads for further investigations (Siddiqui, Arshad, Khan, & Ahsan, 2010).
5. Carbonic Anhydrase Inhibitors
Halogenated sulfonamides, including those derived from 5-Bromo-2-methoxypyridine-3-sulfonamide, were studied as inhibitors of the carbonic anhydrase isozyme IX. These compounds are potential leads for designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOROLBARCXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridine-3-sulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

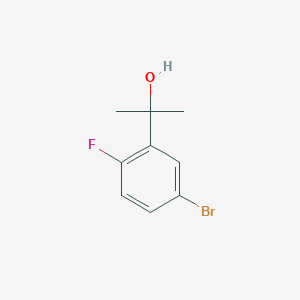
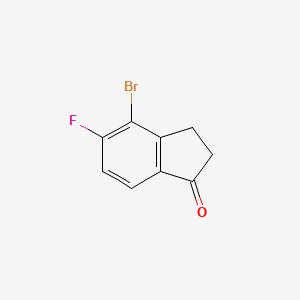
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
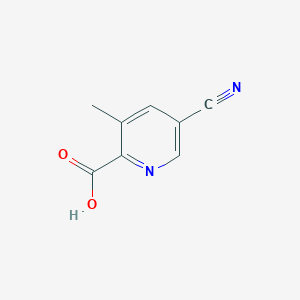
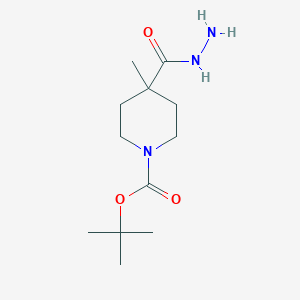
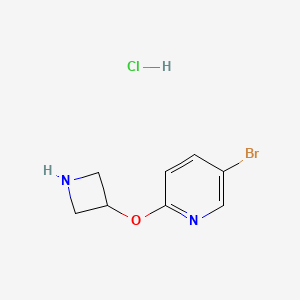
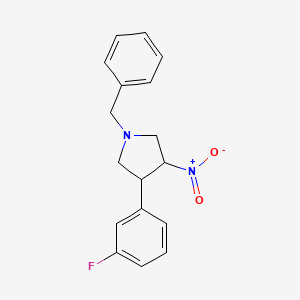
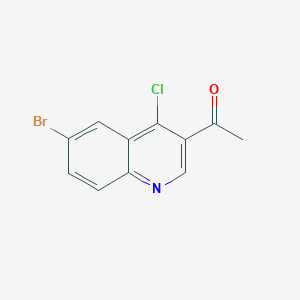
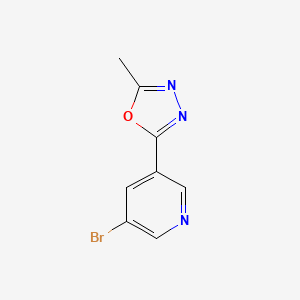
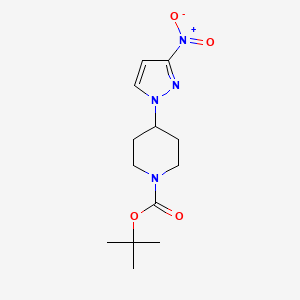
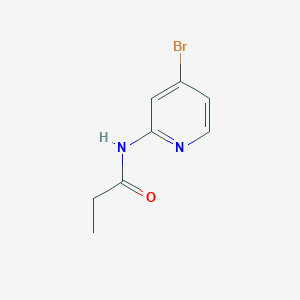

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
